Cas no 1823935-63-2 (5-Hydroxy-3,4-dihydroisochromen-1-one)

5-Hydroxy-3,4-dihydroisochromen-1-one 化学的及び物理的性質
名前と識別子
-
- 5-Hydroxy-3,4-dihydroisochromen-1-one
- 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one
- 1823935-63-2
- EN300-25986143
- 5-hydroxyl-isochromanone
-
- MDL: MFCD27976154
- インチ: 1S/C9H8O3/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-3,10H,4-5H2
- InChIKey: SPECEMYLVDJKPE-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC=C(C=2CC1)O)=O
計算された属性
- 精确分子量: 164.047344113g/mol
- 同位素质量: 164.047344113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 190
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 46.5Ų
5-Hydroxy-3,4-dihydroisochromen-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25986143-5g |
5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one |
1823935-63-2 | 95% | 5g |
$6545.0 | 2023-09-14 | |
Enamine | EN300-25986143-1g |
5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one |
1823935-63-2 | 95% | 1g |
$2257.0 | 2023-09-14 | |
Enamine | EN300-25986143-10.0g |
5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one |
1823935-63-2 | 95% | 10.0g |
$9704.0 | 2024-06-18 | |
Enamine | EN300-25986143-0.05g |
5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one |
1823935-63-2 | 95% | 0.05g |
$600.0 | 2024-06-18 | |
1PlusChem | 1P0288JT-5g |
5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one |
1823935-63-2 | 95% | 5g |
$8152.00 | 2024-06-18 | |
1PlusChem | 1P0288JT-50mg |
5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one |
1823935-63-2 | 95% | 50mg |
$804.00 | 2024-06-18 | |
1PlusChem | 1P0288JT-10g |
5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one |
1823935-63-2 | 95% | 10g |
$12056.00 | 2024-06-18 | |
Aaron | AR0288S5-1g |
5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one |
1823935-63-2 | 95% | 1g |
$3129.00 | 2025-02-15 | |
Aaron | AR0288S5-2.5g |
5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one |
1823935-63-2 | 95% | 2.5g |
$6108.00 | 2023-12-15 | |
Enamine | EN300-25986143-0.25g |
5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one |
1823935-63-2 | 95% | 0.25g |
$1118.0 | 2024-06-18 |
5-Hydroxy-3,4-dihydroisochromen-1-one 関連文献
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
5-Hydroxy-3,4-dihydroisochromen-1-oneに関する追加情報
Introduction to 5-Hydroxy-3,4-dihydroisochromen-1-one (CAS No. 1823935-63-2)
5-Hydroxy-3,4-dihydroisochromen-1-one, identified by its Chemical Abstracts Service (CAS) number 1823935-63-2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This heterocyclic organic molecule belongs to the chromenone class, characterized by a benzopyranone structure. The presence of a hydroxyl group at the 5-position and a dihydroisochromen framework imparts unique chemical and biological properties, making it a subject of considerable interest in medicinal chemistry and drug discovery.
The molecular structure of 5-Hydroxy-3,4-dihydroisochromen-1-one consists of a fused benzene and pyran ring system with an oxygen atom at the 1-position and a hydroxyl substituent at the 5-position. This configuration contributes to its reactivity and potential biological activity. The compound’s stability under various conditions, along with its ability to participate in multiple chemical transformations, makes it a valuable intermediate in synthetic chemistry.
In recent years, 5-Hydroxy-3,4-dihydroisochromen-1-one has garnered attention for its pharmacological potential. Studies have demonstrated its role as a precursor in the synthesis of bioactive molecules with therapeutic applications. The compound’s ability to interact with biological targets has been explored in several research contexts, particularly in the development of novel agents for treating inflammatory and oxidative stress-related disorders.
One of the most compelling aspects of 5-Hydroxy-3,4-dihydroisochromen-1-one is its versatility in medicinal chemistry. Researchers have leveraged its scaffold to design derivatives with enhanced pharmacokinetic profiles and improved target specificity. For instance, modifications at the hydroxyl group or the dihydroisochromen core have led to compounds exhibiting significant anti-inflammatory and antioxidant properties. These findings underscore the compound’s importance as a building block in drug development.
The synthesis of 5-Hydroxy-3,4-dihydroisochromen-1-one involves multi-step organic reactions that highlight its synthetic utility. Common methodologies include cyclization reactions followed by functional group transformations to introduce the hydroxyl group at the 5-position. Advances in catalytic processes have further refined these synthetic routes, enabling higher yields and purities. Such improvements are crucial for scaling up production and facilitating further research applications.
Recent breakthroughs in computational chemistry have also shed light on the mechanistic aspects of 5-Hydroxy-3,4-dihydroisochromen-1-one interactions. Molecular modeling studies have revealed insights into how this compound binds to biological targets, such as enzymes and receptors involved in disease pathways. These computational approaches complement experimental investigations and provide a more comprehensive understanding of its pharmacological effects.
The pharmaceutical industry has taken note of 5-Hydroxy-3,4-dihydroisochromen-1-one’s potential, leading to several ongoing clinical trials and preclinical studies. Researchers are investigating its efficacy in conditions ranging from neurodegenerative diseases to cardiovascular disorders. The compound’s ability to modulate key signaling pathways has made it a promising candidate for therapeutic intervention. Preliminary results suggest that derivatives of this molecule may offer significant benefits with minimal side effects.
In addition to its pharmaceutical applications, 5-Hydroxy-3,4-dihydroisochromen-1-one has found utility in other areas of chemical research. Its role as a ligand in coordination chemistry has been explored, where it forms complexes with metal ions for catalytic or sensing applications. Furthermore, its fluorescence properties make it useful in biochemical assays and imaging techniques.
The future prospects for 5-Hydroxy-3,4-dihydroisochromen-1-one are promising, driven by ongoing research efforts aimed at uncovering new applications and improving existing synthetic methods. Collaborative initiatives between academia and industry are expected to accelerate the development of novel derivatives with enhanced therapeutic profiles. As our understanding of molecular interactions deepens, compounds like 1823935-63-2 will continue to play a pivotal role in advancing pharmaceutical science.
Overall,5-Hydroxy-3,4-dihydroisochromen-1-one represents a fascinating example of how structural features can dictate biological activity and synthetic utility. Its multifaceted roles in medicine and chemistry highlight its importance as both a research tool and a potential therapeutic agent. As studies continue to unravel its properties, this compound is poised to make significant contributions to future medical breakthroughs.
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